molecular formula C14H8FNO2 B3137416 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde CAS No. 439095-19-9

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde

Cat. No.: B3137416
CAS No.: 439095-19-9
M. Wt: 241.22 g/mol
InChI Key: CLSSGBGDXLYJRM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde is an aromatic heterocyclic compound that features a benzoxazole core substituted with a 4-fluorophenyl group and an aldehyde functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde typically involves the following steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 4-fluorobenzoic acid, under acidic conditions.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the benzoxazole derivative is treated with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid.

    Reduction: 3-(4-Fluorophenyl)-2,1-benzoxazole-5-methanol.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde depends on its specific application:

    Pharmaceuticals: It may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorophenyl group enhances its binding affinity and specificity.

    Materials Science: Its electronic properties are utilized in the design of materials with specific conductive or luminescent characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2,1-benzoxazole-5-carbaldehyde
  • 3-(4-Bromophenyl)-2,1-benzoxazole-5-carbaldehyde
  • 3-(4-Methylphenyl)-2,1-benzoxazole-5-carbaldehyde

Uniqueness

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems. This makes it particularly valuable in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

3-(4-fluorophenyl)-2,1-benzoxazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-11-4-2-10(3-5-11)14-12-7-9(8-17)1-6-13(12)16-18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSSGBGDXLYJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215160
Record name 3-(4-Fluorophenyl)-2,1-benzisoxazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-19-9
Record name 3-(4-Fluorophenyl)-2,1-benzisoxazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-2,1-benzisoxazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde

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